2,4-Dimethoxybenzhydrylamine
Overview
Description
Synthesis Analysis
The synthesis of benzhydrylamines, including variants like 2,4-dimethoxybenzhydrylamine, typically involves the addition of Grignard reagents to benzonitriles followed by reduction. An optimized method for synthesizing 4,4'-dimethoxybenzhydrylamine showcases the use of sodium borohydride for reduction, allowing for mild conditions and straightforward handling (Dejaegher, Mangelinckx, & Kimpe, 2002).
Molecular Structure Analysis
Understanding the molecular structure of 2,4-dimethoxybenzhydrylamine involves examining its crystalline structure and bonding characteristics. The crystal structure of related benzhydrylamine derivatives provides insights into their hydrogen-bonding patterns and molecular conformations, which are crucial for predicting the reactivity and physical properties of these compounds (Dunkers, Zárate, & Ishida, 1996).
Chemical Reactions and Properties
Benzhydrylamines undergo various chemical reactions, highlighting their chemical properties. For example, the Strecker synthesis demonstrates the reactivity of benzhydrylamines with aldehydes and HCN to afford α-aminonitriles, showcasing their utility in synthesizing chiral amino acids (Takamatsu et al., 2017). Additionally, the synthesis of Schiff bases from dimethoxybenzenamines and their evaluation for antioxidant activity illustrate the diverse reactivity and potential applications of these compounds (Aziz et al., 2014).
Physical Properties Analysis
The physical properties of benzhydrylamines, including 2,4-dimethoxybenzhydrylamine, can be deduced from their molecular structure and hydrogen bonding characteristics. Studies on model dimers for benzoxazine-based phenolic resins, for example, offer insights into their crystalline, quenched, and molten phases, as well as their solution behavior, which is essential for understanding their solubility, stability, and reactivity (Dunkers, Zárate, & Ishida, 1996).
Chemical Properties Analysis
The chemical properties of 2,4-dimethoxybenzhydrylamine are exemplified by its reactivity in synthetic routes, such as the formation of α-aminonitriles via the Strecker synthesis, which is pivotal for producing chiral amino acids with high enantioselectivity (Takamatsu et al., 2017). Furthermore, the synthesis of Schiff bases from dimethoxybenzenamines underscores the compound's utility in creating structures with potential antioxidant properties, highlighting its chemical versatility and potential for further applications in organic synthesis (Aziz et al., 2014).
Scientific Research Applications
Protection of Tetrazole in Synthesis : The 2,4-dimethoxybenzyl group is effective in protecting tetrazoles, facilitating the efficient synthesis of olmesartan medoxomil through a few steps (Seki, 2015).
Amide Protecting Group in Glycosylation : It serves as an amide protecting group for 2-acetamido glycosyl donors, leading to higher glycosylation yields (Kelly & Jensen, 2001).
Precursor for Peptide Synthesis : This compound is a useful precursor for solid-phase peptide synthesis using the fluorenylmethoxycarbonyl method (Funakoshi et al., 1988).
Glycosphingolipid Purification : Highly substituted benzhydrylamine resin (BHAR) is effective for purifying neutral glycosphingolipids and negatively charged gangliosides from rat brain extracts (Carvalho et al., 2000).
Strecker Synthesis : Modification of benzhydrylamine from achiral to chiral enhances stereoselectivity in Strecker reactions, useful for synthesizing enantioenriched compounds (Takamatsu et al., 2017).
Synthesis of Novel Psychoactive Substances : Its derivatives have potential as novel psychoactive substances due to structural similarities to amphetamine and NBOMe drugs (Abiedalla et al., 2021).
Synthesis of Hallucinogenic Drugs : N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs show varying hallucinogenic effects (Zuba & Sekuła, 2013).
Synthesis of Human CCK Analogues : It has been used in the synthesis of human CCK26-33 and CCK-33 related analogues (Miranda et al., 1993).
Synthesis Method Development : Studies demonstrate methods for synthesizing substituted benzhydrylamines (Dejaegher et al., 2002).
MBHA Resin Synthesis : It's used in the new synthesis of MBHA resin, a solid support for carboxamide and peptide C-terminal amide synthesis (Lee et al., 2008).
Safety And Hazards
The safety and hazards associated with 2,4-Dimethoxybenzhydrylamine are not specified in the search results.
Future Directions
The future directions for the study and application of 2,4-Dimethoxybenzhydrylamine are not specified in the search results.
Relevant Papers
One relevant paper found discusses the synthesis of human CCK26-33 and CCK-33 related analogues on 2,4-DMBHA3. However, the specific details of the paper are not provided in the search results.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-12-8-9-13(14(10-12)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEJKJODGOOFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910138 | |
Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxybenzhydrylamine | |
CAS RN |
106864-38-4 | |
Record name | 2,4-Dimethoxy-α-phenylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106864-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethoxybenzhydrylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106864384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,4-Dimethoxyphenyl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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